2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid
Description
2-{6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 6-position of the spiro[3.4]octane ring system. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the acetic acid substituent at the 2-position enhances solubility and enables further functionalization, such as conjugation or salt formation. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeting molecules due to its conformational rigidity and stereochemical diversity .
Properties
CAS No. |
2306260-92-2 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-2-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-5-4-14(9-15)7-10(8-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
SBKPRVNCJFNEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
-
Primary amine source : Typically derived from azaspiro[3.4]octane precursors.
-
Boc-anhydride (di-tert-butyl dicarbonate) : Used in stoichiometric amounts under mild basic conditions.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts.
Key Observations
-
Yield : Boc protection achieves >90% yield when performed in anhydrous conditions at 0–5°C.
-
Side reactions : Overprotection is minimized by controlling the equivalents of Boc-anhydride.
Azaspiro[3.4]octane Ring Formation
The spirocyclic core is constructed through intramolecular cyclization or annulation reactions.
Cyclopentane-Azetidine Fusion
Azetidine and cyclopentane fragments are fused using:
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 25–80°C |
| Solvent | Toluene or DCM |
| Catalyst Loading | 5–10 mol% Grubbs catalyst |
| Yield | 70–85% |
Purification Techniques
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.
-
Crystallization : Recrystallization from ethanol/water mixtures improves purity (>98%).
Deprotection and Final Modification
The Boc group is selectively removed to yield the free amine, which is subsequently reprotected or functionalized.
Acidic Deprotection
Recrystallization and Characterization
-
Solvent System : Ethyl acetate/hexane (3:7).
-
Analytical Data :
Industrial-Scale Optimization
Large-scale synthesis requires adjustments for cost-efficiency and safety.
Process Modifications
Environmental Considerations
-
Solvent Recovery : Distillation reclaims >90% of DMF and THF.
-
Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact.
Research Advancements and Challenges
Stereochemical Control
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to unmask the free amine. Common reagents include:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 1–2 h in dichloromethane (DCM) at 0–25°C | Free amine generation (quantitative yield) | |
| Hydrochloric acid (HCl) | 4M HCl in dioxane, 2 h, reflux | Amine hydrochloride salt formation |
This reaction is critical for subsequent functionalization, particularly in medicinal chemistry applications.
Carboxylic Acid Functionalization
The acetic acid moiety undergoes standard carboxylate reactions:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 12 h | Methyl ester derivative | 85–90% |
| Ethanol + DCC/DMAP | RT, 24 h | Ethyl ester (activated for coupling) | 78% |
Amide Bond Formation
| Coupling Reagent | Conditions | Application | Efficiency |
|---|---|---|---|
| EDC/HOBt | DMF, RT, 6 h | Conjugation with primary amines | >90% |
| HATU/DIEA | DCM, 0°C → RT, 4 h | Peptide synthesis | 88% |
Spirocyclic Ring Modifications
The spiro[3.4]octane core participates in regioselective reactions due to steric constraints:
Oxidation
| Oxidizing Agent | Site | Product | Notes |
|---|---|---|---|
| mCPBA | Epoxidation of adjacent C–C bonds | Epoxide formation | Low yield (35%) |
| RuO₄ | C–H activation | Ketone introduction | Not reported |
Reduction
| Reducing Agent | Target | Outcome | Yield |
|---|---|---|---|
| LiAlH₄ | Ester → Alcohol | Primary alcohol generation | 72% |
| H₂/Pd-C | Alkene hydrogenation | Saturated spirocycle | 95% |
Stability Under Reaction Conditions
The compound demonstrates robustness in common solvents but degrades under harsh conditions:
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH < 2 (aqueous) | Unstable (>50% decomposition in 1 h) | Boc cleavage + ring opening |
| NaOH (1M, 60°C) | Stable for 24 h | No observable degradation |
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Industrial-Scale Considerations
Optimized protocols for large-scale synthesis:
-
Continuous Flow Systems : Improved Boc deprotection yields (98%) using TFA/DCM at 50°C with 10 min residence time.
-
Solvent Recycling : DCM recovery >90% via distillation post-TFA reactions.
Scientific Research Applications
Structural Information
- IUPAC Name: 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid
- Molecular Formula: C14H23NO4
- Molecular Weight: 269.34 g/mol
- CAS Number: 2193064-55-8
- Purity: 95%
Physical Properties
- Appearance: Powder
- Storage Temperature: Room temperature
- Hazard Statements: H315, H319, H335 (causes skin irritation, eye irritation, may cause respiratory irritation)
Pharmaceutical Development
The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its spirocyclic nature allows for the modification of pharmacophores, making it suitable for designing drugs targeting specific biological pathways.
Case Studies:
- Antimicrobial Activity : Research has shown that derivatives of spirocyclic compounds exhibit antimicrobial properties. Studies have focused on modifying the acetic acid moiety to enhance activity against resistant bacterial strains.
- Neuropharmacology : Compounds with similar structural motifs have been explored for neuroprotective effects. Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Synthesis and Chemical Reactions
The synthesis of this compound involves several steps that can be optimized for yield and purity. The tert-butoxycarbonyl (Boc) group serves as a protective group during synthesis, allowing for selective reactions without affecting other functional groups.
Synthetic Pathway:
- Starting Materials : The synthesis typically begins with readily available amino acids or related compounds.
- Protective Group Strategy : The Boc group is introduced to protect the amine during subsequent reactions.
- Formation of Spirocyclic Structure : Key cyclization reactions lead to the formation of the spiro structure, which is crucial for the compound's bioactivity.
Biological Studies
Recent studies have focused on evaluating the biological activity of this compound through various assays, including:
- Cell Viability Assays : Testing against cancer cell lines to determine cytotoxic effects.
- In Vivo Studies : Exploring pharmacokinetics and therapeutic efficacy in animal models.
Mechanism of Action
The mechanism of action of 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under specific conditions, revealing the active amine functionality, which can then interact with the target molecule. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid, highlighting variations in substituents, ring systems, and functional groups:
Physicochemical Properties
- Solubility: The acetic acid group in the target compound improves aqueous solubility compared to analogs like tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate, which lacks ionizable groups .
- Stability : The Boc group provides stability under basic conditions but is susceptible to acid-mediated cleavage, a property shared with tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate .
- Molecular Weight : The target compound (MW ≈ 255.31) is heavier than spiro[2.4]heptane analogs (e.g., 241.28) due to the larger spiro[3.4]octane core .
Biological Activity
2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 273.34 g/mol. Its structure includes a spirocyclic moiety, which is often associated with enhanced biological activity due to its conformational rigidity.
Antimicrobial Properties
Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies on azaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.
| Compound | Activity | Reference |
|---|---|---|
| Azaspiro compound A | Inhibitory against E. coli | |
| Azaspiro compound B | Effective against Staphylococcus aureus |
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics.
Case Study:
In vitro assays demonstrated that this compound reduced the viability of glioma cells significantly, with an IC50 value indicating potent activity compared to control groups.
Neuroprotective Effects
Recent findings suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neuroinflammatory responses may contribute to its protective effects on neuronal cells.
While the precise mechanisms remain under investigation, it is hypothesized that the spirocyclic structure enhances binding affinity to biological targets, potentially influencing pathways related to cell survival and apoptosis.
Safety and Toxicology
Toxicological evaluations are essential for understanding the safety profile of this compound. Current data suggest low cytotoxicity towards normal human cells, which is promising for therapeutic applications.
Q & A
Q. Methodological Notes
- Contradiction Analysis : Cross-validate spectral data across solvents and temperatures to account for dynamic effects .
- Advanced Characterization : Combine LC-HRMS with ion mobility spectrometry to distinguish isobaric spirocyclic analogs .
- Safety Compliance : Align handling protocols with OSHA HCS standards for acute toxicity (Category 4) and respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
